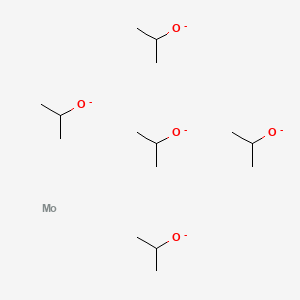
Isopropoxido de molibdeno(V)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molybdenum (V) isopropoxide is an organometallic compound with the chemical formula Mo(OiPr)5. It is a colorless liquid that is sensitive to air and moisture. This compound is used as a precursor in the synthesis of various molybdenum-containing materials and catalysts.
Aplicaciones Científicas De Investigación
Molybdenum (V) isopropoxide has several scientific research applications:
Material Science: It is used in the preparation of molybdenum oxide nanofibers and thin films through techniques like electrospinning and atomic layer deposition.
Chemical Vapor Deposition: It serves as a precursor in chemical vapor deposition processes to produce high-purity molybdenum oxide coatings.
Mecanismo De Acción
Target of Action
Molybdenum (V) isopropoxide is primarily used as a precursor for the preparation of molybdenum oxide and other molybdenum compounds . These compounds are often used as catalysts in various chemical reactions .
Mode of Action
Molybdenum (V) isopropoxide interacts with its targets through a process known as atomic layer deposition . In this process, the compound is deposited onto a surface in a controlled manner, allowing for the creation of thin films with atomic precision . The compound achieves linear growth rates of 0.01 Å/cycle using these techniques .
Biochemical Pathways
The action of Molybdenum (V) isopropoxide is part of the broader biosynthesis of the molybdenum cofactors (Moco), which is an ancient, ubiquitous, and highly conserved pathway leading to the biochemical activation of molybdenum . This pathway can be divided into three general steps: formation of the cyclic pyranopterin monophosphate, formation of molybdopterin (MPT), and insertion of molybdenum into molybdopterin to form Moco .
Pharmacokinetics
It’s known that the compound is used in vapor deposition processes, suggesting that it may have low bioavailability due to its intended use in solid-state applications .
Result of Action
The primary result of Molybdenum (V) isopropoxide action is the formation of molybdenum oxide and other molybdenum compounds . These compounds can be used as catalysts in various chemical reactions, including selective isobutane oxidation . Additionally, Molybdenum (V) isopropoxide can be used to prepare molybdenum oxide nanofibers by electrospinning .
Action Environment
The action of Molybdenum (V) isopropoxide is influenced by various environmental factors. For instance, the growth window for the compound in atomic layer deposition techniques is between 135-150°C . Furthermore, the compound reacts exothermically with water , indicating that its stability and efficacy may be affected by the presence of water in its environment.
Análisis Bioquímico
Biochemical Properties
Molybdenum (V) isopropoxide plays a role in biochemical reactions, particularly in the preparation of novel MoVSbO x type catalysts for selective isobutane oxidation
Molecular Mechanism
The molecular mechanism of Molybdenum (V) isopropoxide involves its interactions with biomolecules and its role in biochemical reactions . It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Métodos De Preparación
Molybdenum (V) isopropoxide can be synthesized through the reaction of molybdenum pentachloride with isopropanol. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:
MoCl5+5C3H7OH→Mo(OiPr)5+5HCl
In industrial settings, the production of molybdenum (V) isopropoxide may involve more complex processes to ensure high purity and yield. These processes often include purification steps such as distillation and recrystallization.
Análisis De Reacciones Químicas
Molybdenum (V) isopropoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form molybdenum oxides. For example, exposure to air or oxygen can lead to the formation of molybdenum trioxide (MoO3).
Hydrolysis: In the presence of water, molybdenum (V) isopropoxide hydrolyzes to form molybdenum oxides and isopropanol.
Ligand Exchange: It can undergo ligand exchange reactions with other alcohols or ligands, leading to the formation of different molybdenum alkoxides.
Common reagents used in these reactions include oxygen, water, and various alcohols. The major products formed from these reactions are molybdenum oxides and different molybdenum alkoxides.
Comparación Con Compuestos Similares
Molybdenum (V) isopropoxide can be compared with other molybdenum alkoxides, such as molybdenum (VI) ethoxide and molybdenum (VI) tert-butoxide. These compounds share similar reactivity patterns but differ in their alkoxide ligands, which can influence their solubility, volatility, and reactivity. Molybdenum (V) isopropoxide is unique due to its specific isopropoxide ligands, which provide distinct properties and applications in catalysis and material science .
Propiedades
Número CAS |
209733-38-0 |
|---|---|
Fórmula molecular |
C18H42Mo2O6-6 |
Peso molecular |
546.4 g/mol |
Nombre IUPAC |
molybdenum;propan-2-olate |
InChI |
InChI=1S/6C3H7O.2Mo/c6*1-3(2)4;;/h6*3H,1-2H3;;/q6*-1;; |
Clave InChI |
WELHQNVYYAEXCF-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Mo] |
SMILES canónico |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Mo].[Mo] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



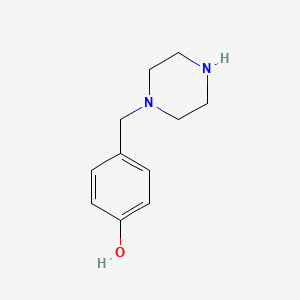
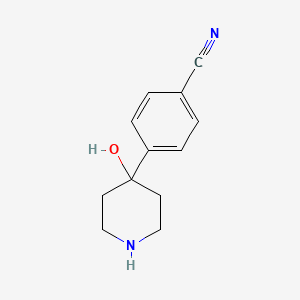
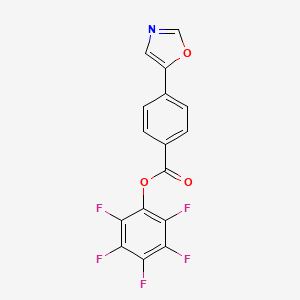
![6-Chlorobenzo[B]thiophen-3(2H)-one](/img/structure/B1611972.png)
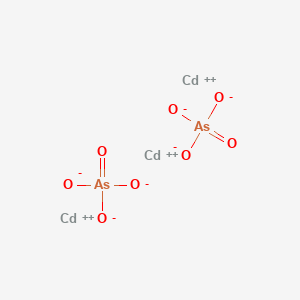
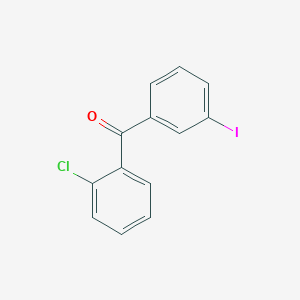
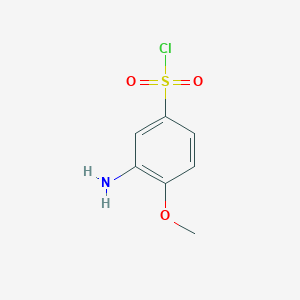
![4-(piperazin-1-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1611979.png)
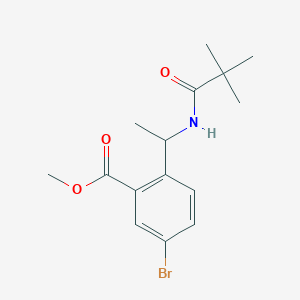
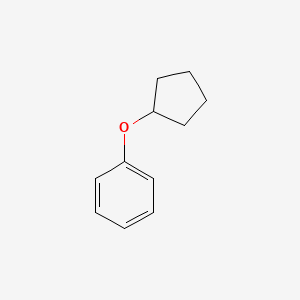
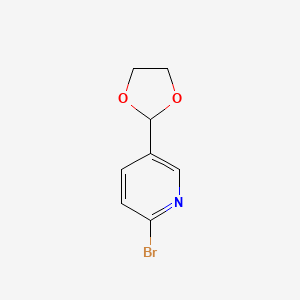
![N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide](/img/structure/B1611984.png)

